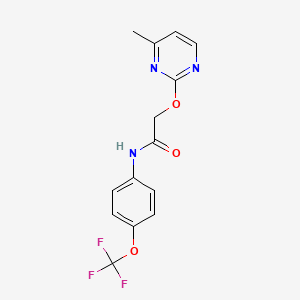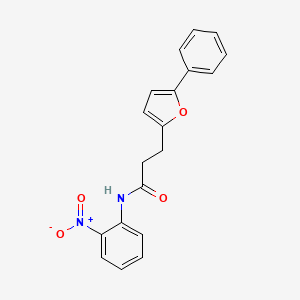
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)cyclopropanecarboxamide, also known as MPCC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCC belongs to the class of cyclopropane carboxamides and has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The pyrrolidine ring’s nitrogen heterocycle has been widely used by medicinal chemists to design bioactive compounds. In the case of our compound, the N-substituted pyrrolidine ring contributes to its pharmacophore space due to sp³ hybridization. SAR investigations have shown that antibacterial activity increases with specific N-substituents. For instance, N’-Ph (phenyl) substituents enhance activity compared to N’-Et (ethyl) or N’-H (hydrogen) groups .
Kinase Inhibition
The steric hindrance around the pyrrolidine ring can influence its kinase activity. As the steric hindrance increases, the kinase activity against certain targets may decrease. This property makes it an interesting scaffold for kinase inhibitors .
Anti-Inflammatory and Analgesic Properties
Derivatives of this compound, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, have demonstrated anti-inflammatory and analgesic activities. These compounds exhibit promising ulcerogenic indices compared to standard drugs like indomethacin and celecoxib .
Organic Crystal Growth
The compound’s 4-methoxy-2-nitroaniline derivative has been successfully grown as a single crystal using the slow evaporation solution growth method. This growth process was confirmed through single crystal and powder XRD studies .
FTIR and FT-Raman Spectroscopy
The compound’s FTIR spectrum shows peaks corresponding to aromatic primary amine (N-H asymmetric and symmetric stretching vibrations). Additionally, the FT-Raman spectrum exhibits symmetric N-H stretching. These spectroscopic techniques provide insights into the compound’s molecular structure .
Drug Design and Stereochemistry
The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins. Medicinal chemists can leverage this information to design new pyrrolidine-based compounds with distinct biological profiles .
Wirkmechanismus
Target of Action
Compounds with a similar pyrrolidine-2-one scaffold have been reported to exhibit activity against various targets, including enzymes and receptors . The specific targets can vary depending on the compound’s structure and the presence of different functional groups .
Mode of Action
Compounds with a similar structure often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the target’s conformation or activity, thereby affecting the biological processes in which the target is involved .
Biochemical Pathways
Compounds with a similar structure have been reported to affect various biochemical pathways, depending on their specific targets . The downstream effects can include changes in signal transduction, gene expression, and metabolic processes .
Pharmacokinetics
Compounds with a similar structure often exhibit good bioavailability due to their favorable physicochemical properties . These properties can include appropriate molecular weight, lipophilicity, and hydrogen bonding capacity, which can influence the compound’s absorption and distribution .
Result of Action
Compounds with a similar structure have been reported to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s action . For example, the pH can influence the compound’s ionization state, which can affect its interaction with targets and its absorption and distribution .
Eigenschaften
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-13-7-6-11(16-15(19)10-4-5-10)9-12(13)17-8-2-3-14(17)18/h6-7,9-10H,2-5,8H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMBJAHCNHUJFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CC2)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2395532.png)
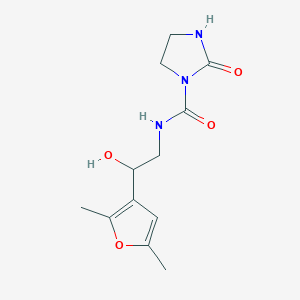
![3-(2-ethoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395535.png)
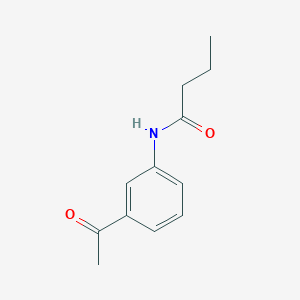


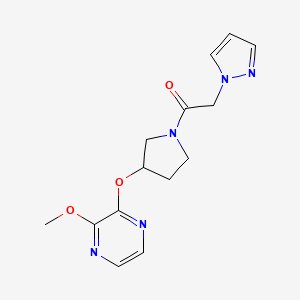
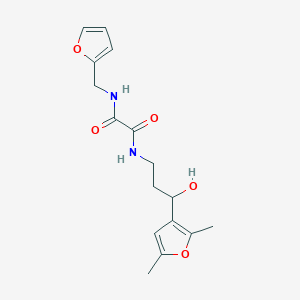
![3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2395543.png)
![[2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2395545.png)
